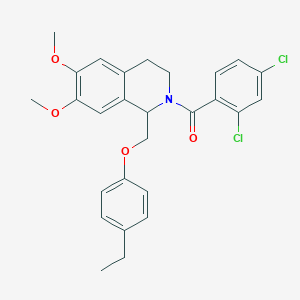
(2,4-dichlorophenyl)(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-dichlorophenyl)(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C27H27Cl2NO4 and its molecular weight is 500.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (2,4-dichlorophenyl)(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The structure of the compound can be broken down into several key functional groups:
- Dichlorophenyl moiety : Contributes to lipophilicity and potential interactions with biological membranes.
- Dihydroisoquinoline core : Known for various biological activities, including neuroprotective effects.
- Ethylphenoxy group : May enhance solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may function through:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor modulation : It could act as an antagonist or agonist at certain receptors, affecting signal transduction pathways.
Antitumor Activity
Recent studies have shown that similar compounds exhibit significant antitumor properties. For instance:
- Case Study 1 : A related isoquinoline derivative was tested on breast cancer cell lines and demonstrated a dose-dependent inhibition of cell proliferation.
- Mechanism : This effect was linked to the induction of apoptosis via activation of caspase pathways.
Antimicrobial Properties
Compounds with similar structural features have also been evaluated for antimicrobial activity:
- Case Study 2 : A derivative was tested against various bacterial strains and exhibited notable antibacterial effects, particularly against Gram-positive bacteria.
- Mechanism : The antimicrobial action may involve disruption of bacterial cell wall synthesis.
Neuroprotective Effects
Given the presence of the isoquinoline structure:
- Case Study 3 : Research indicated that compounds with similar frameworks could protect neuronal cells from oxidative stress-induced damage.
- Mechanism : This protection is hypothesized to occur through the modulation of antioxidant enzyme activity.
Data Table: Biological Activities
Research Findings
Several studies have provided insights into the biological activities associated with compounds structurally similar to this compound:
- Anticancer Studies : A study published in Journal of Medicinal Chemistry highlighted that derivatives with similar structures inhibited cancer cell growth by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy : Research published in Antimicrobial Agents and Chemotherapy demonstrated that benzamide derivatives exhibited broad-spectrum antimicrobial activity against various pathogens .
- Neuroprotective Mechanisms : A paper in Neuroscience Letters discussed how compounds containing isoquinoline cores could enhance neuroprotection by modulating neurotransmitter levels and reducing inflammation .
Propriétés
IUPAC Name |
(2,4-dichlorophenyl)-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27Cl2NO4/c1-4-17-5-8-20(9-6-17)34-16-24-22-15-26(33-3)25(32-2)13-18(22)11-12-30(24)27(31)21-10-7-19(28)14-23(21)29/h5-10,13-15,24H,4,11-12,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPNUKALNFFJGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=C(C=C(C=C4)Cl)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














